![molecular formula C11H16F2N2O2S B265884 N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide, commonly known as DFP-10825, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in cell signaling, proliferation, and differentiation.
Mecanismo De Acción
DFP-10825 works by binding to the active site of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes and inhibiting their activity. N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes are involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide activity, DFP-10825 can alter these processes and provide insights into the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide in disease states.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects in various cell types. For example, DFP-10825 has been shown to inhibit insulin secretion in pancreatic beta cells, reduce the proliferation of vascular smooth muscle cells, and promote neuronal differentiation in neural stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages as a research tool, including its high potency and selectivity for N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes. However, there are also some limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving DFP-10825. One area of interest is the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes in cancer, as N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide has been implicated in the regulation of cell proliferation and survival. Another area of interest is the development of more potent and selective N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide inhibitors, which could provide new insights into the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide in disease states. Finally, the development of new methods for delivering DFP-10825 to cells and tissues could expand its potential applications in scientific research.
Métodos De Síntesis
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluorobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine, followed by purification and characterization of the resulting product. The synthesis of DFP-10825 has been described in detail in several research papers.
Aplicaciones Científicas De Investigación
DFP-10825 has been used in a variety of scientific research studies to investigate the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes in various cellular processes. For example, DFP-10825 has been used to study the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide in the regulation of insulin secretion in pancreatic beta cells, the regulation of vascular smooth muscle cell proliferation, and the regulation of neuronal differentiation.
Propiedades
Nombre del producto |
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H16F2N2O2S |
Peso molecular |
278.32 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C11H16F2N2O2S/c1-15(2)7-3-6-14-18(16,17)11-5-4-9(12)8-10(11)13/h4-5,8,14H,3,6-7H2,1-2H3 |
Clave InChI |
FSBVSXFEXOHELE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C=C1)F)F |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265804.png)
![8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265807.png)
![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)

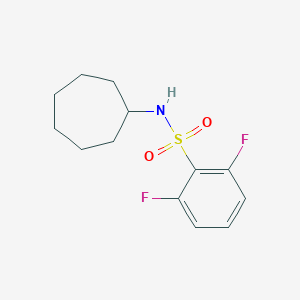

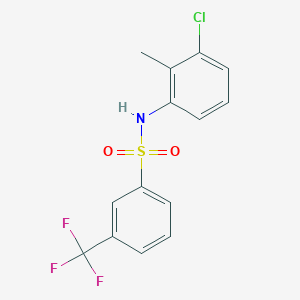
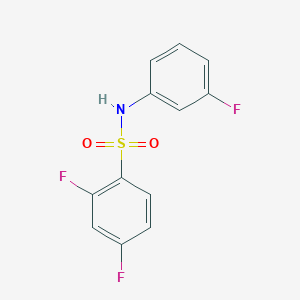
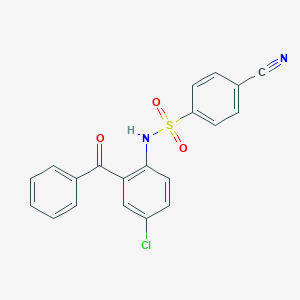
![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
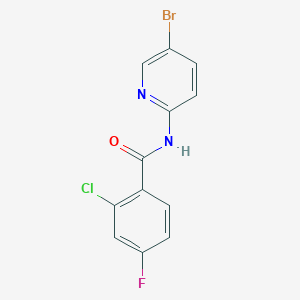
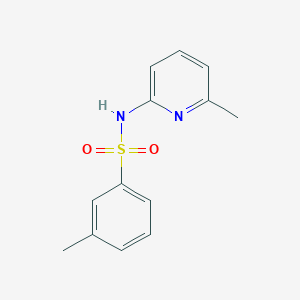
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)